4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidinhydrochlorid

Übersicht

Beschreibung

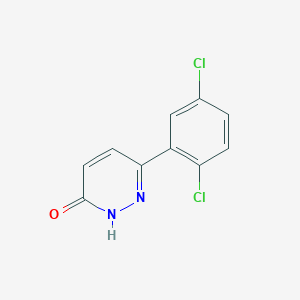

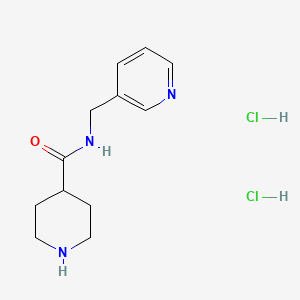

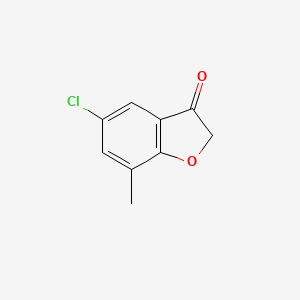

4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride is a useful research compound. Its molecular formula is C13H17ClN4 and its molecular weight is 264.75 g/mol. The purity is usually 95%.

The exact mass of the compound 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Spiro-Kondensierten Verbindungen

Die Verbindung dient als Vorläufer bei der Synthese von spirokondensierten [1,2,4]Triazolo[1,5-c]chinazolinen, die aufgrund ihrer dualen Strukturdomänen, die unterschiedliche biologische Eigenschaften aufweisen, von Interesse sind . Diese Spiroverbindungen, wie zum Beispiel Spiro[5,6-Dihydro-(1,2,4)triazolo[4,3-c]chinazolin-5,1ʹ-cyclohexan]-3(2H)-on, haben eine hohe inhibitorische Aktivität gegenüber Poly(ADP-Ribose) Polymerase 1 (PARP-1) gezeigt, einem Ziel für die Krebstherapie .

Antitumoraktivität

Derivate von 1,2,4-Triazol, einschließlich der fraglichen Verbindung, wurden auf ihre Antitumoraktivität hin untersucht. So haben bestimmte Derivate ausreichende zytotoxische Wirkungen auf Tumorzellen gezeigt, was sie zu potenziellen Kandidaten für die Krebsbehandlung macht .

Antibakterielle und Antimykotische Anwendungen

Das Vorhandensein des 1,2,4-Triazol-Moieties beeinflusst die Polarität, Löslichkeit und Lipophilie des Moleküls, was die antibakteriellen und antimykotischen Eigenschaften der Verbindung verbessern kann. Dies macht sie für die Entwicklung neuer antibakterieller und antimykotischer Wirkstoffe wertvoll .

Synthese von Heterocyclischen Verbindungen

Die Verbindung wird bei der Synthese neuer Heterocyclen verwendet, die durch Röntgenkristallographie bestätigt werden. Diese Heterocyclen sind aufgrund ihrer breiten Palette an pharmakologischen Anwendungen, einschließlich antimikrobieller, entzündungshemmender und fiebersenkender Aktivitäten, von großem Interesse .

Pharmakodynamische und Pharmakokinetische Profile

Aufgrund ihrer guten pharmakodynamischen und pharmakokinetischen Profile ist die Verbindung ein wichtiges Thema bei der Entwicklung von Medikamenten mit verbesserten physikalisch-chemischen Eigenschaften. Ihre Rolle bei der Verbesserung der Wasserstoffbrückenbindungskapazität von Molekülen ist besonders bemerkenswert im Arzneimittelentwurf .

Apoptoseinduktion in Krebszellen

Detaillierte biologische Studien haben gezeigt, dass bestimmte Derivate der Verbindung die Apoptose in Krebszellen, wie z. B. BT-474-Zellen, induzieren können. Dies ist entscheidend für die Entwicklung gezielter Krebstherapien, da es zur Hemmung der Koloniebildung in konzentrationsabhängiger Weise führen kann .

Wirkmechanismus

Target of Action

Similar compounds with a 1,2,4-triazole core have been reported to exhibit anticancer activities , suggesting potential targets could be within cellular proliferation pathways.

Mode of Action

Compounds with similar structures have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .

Biochemical Pathways

Based on the reported anticancer activity of similar compounds , it can be inferred that this compound may affect pathways related to cell proliferation and apoptosis.

Result of Action

Similar compounds have been reported to exhibit cytotoxic activities against cancer cell lines , suggesting that this compound may also have potential anticancer effects.

Action Environment

It is known that factors such as temperature, ph, and the presence of other substances can affect the activity and stability of many compounds .

Biochemische Analyse

Biochemical Properties

4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, triazole derivatives are known to inhibit enzymes such as topoisomerase IV and COVID-19 main protease . These interactions are typically characterized by the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of the compound to the enzyme’s active site. The piperidine moiety may also contribute to the compound’s binding affinity and specificity.

Cellular Effects

The effects of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have been shown to exhibit cytotoxic activities against cancer cell lines such as MCF-7, Hela, and A549 . These effects are often mediated through the modulation of signaling pathways that control cell proliferation and apoptosis. Additionally, the compound may affect cellular metabolism by altering the activity of metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes, through hydrogen bonding and hydrophobic interactions. This binding can result in the inhibition or activation of the enzyme’s activity. For instance, triazole derivatives have been shown to inhibit the activity of aromatase, an enzyme involved in estrogen biosynthesis . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that triazole derivatives can maintain their stability under various conditions, but may degrade over extended periods . Long-term exposure to the compound can result in sustained inhibition of target enzymes and prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed. For example, triazole derivatives have been shown to have a threshold effect, where low doses inhibit enzyme activity without causing harm, but high doses can lead to toxicity . It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, triazole derivatives can inhibit enzymes involved in the biosynthesis of nucleotides and amino acids . These interactions can alter the levels of key metabolites and affect cellular metabolism. Understanding the metabolic pathways of the compound is crucial for predicting its effects on cellular function.

Transport and Distribution

The transport and distribution of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride within cells and tissues are important factors that influence its activity. The compound may be transported by specific transporters or binding proteins that facilitate its uptake and distribution. For example, triazole derivatives have been shown to interact with transporters that regulate the uptake of drugs and other bioactive molecules . The localization and accumulation of the compound within cells can affect its efficacy and toxicity.

Subcellular Localization

The subcellular localization of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride is critical for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, triazole derivatives have been shown to localize to the nucleus, where they can interact with DNA and transcription factors . The subcellular localization of the compound can influence its ability to modulate gene expression and other cellular processes.

Eigenschaften

IUPAC Name |

4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4.ClH/c1-2-4-10(5-3-1)12-15-13(17-16-12)11-6-8-14-9-7-11;/h1-5,11,14H,6-9H2,(H,15,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWVGXTWOSQZES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC(=NN2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677624 | |

| Record name | 4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235440-58-0 | |

| Record name | Piperidine, 4-(5-phenyl-1H-1,2,4-triazol-3-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235440-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1462677.png)

![1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1462679.png)

![1-[(Phenylcarbamoyl)methyl]piperidine-3-carboxylic acid](/img/structure/B1462680.png)

![3-[4-(Pyrazin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B1462686.png)